Methyl 3-[(4-fluorophenyl)formamido]propanoate
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Overview
Description
Methyl 3-[(4-fluorophenyl)formamido]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, with a 4-fluorophenyl group and a formamido group attached to the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-fluorophenyl)formamido]propanoate typically involves the esterification of 3-[(4-fluorophenyl)formamido]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluorophenyl)formamido]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.
Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophilic aromatic substitution reactions often require the use of strong nucleophiles, such as sodium methoxide, and elevated temperatures.
Major Products Formed
Hydrolysis: 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.
Reduction: Methyl 3-[(4-fluorophenyl)amino]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-fluorophenyl)formamido]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-fluorophenyl)formamido]propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the formamido group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4-bromophenyl)formamido]propanoate: Similar structure but with a bromine atom instead of a fluorine atom.
Methyl 3-[(4-chlorophenyl)formamido]propanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-[(4-methylphenyl)formamido]propanoate: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Methyl 3-[(4-fluorophenyl)formamido]propanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable building block in the synthesis of pharmaceuticals and other specialized chemicals.
Properties
Molecular Formula |
C11H12FNO3 |
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Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H12FNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
HUZSKIWNOJVRKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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